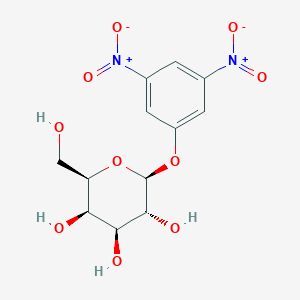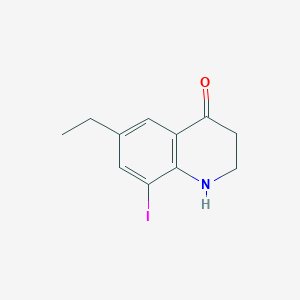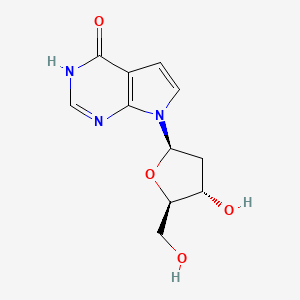
Erythritol-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythritol-13C4 is a labeled isotopic compound of erythritol, a four-carbon sugar alcohol. The “13C4” designation indicates that all four carbon atoms in the molecule are the carbon-13 isotope, which is a stable, non-radioactive isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythritol-13C4 can be synthesized through the fermentation of glucose-13C6 using osmophilic yeasts. The process involves the following steps:
Fermentation: Glucose-13C6 is fermented by specific yeast strains such as Yarrowia lipolytica or Moniliella pollinis under hyperosmotic conditions.
Purification: The fermentation broth is clarified to remove biomass and other insoluble compounds.
Industrial Production Methods
Industrial production of this compound follows similar fermentation processes but on a larger scale. The use of genetically engineered yeast strains can enhance yield and productivity. The downstream processing involves multiple stages of purification to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Erythritol-13C4 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
Oxidation: Erythrose-13C4.
Reduction: Threitol-13C4.
Substitution: Various substituted erythritol derivatives depending on the reagents used.
Scientific Research Applications
Erythritol-13C4 has a wide range of applications in scientific research:
Mechanism of Action
Erythritol-13C4 exerts its effects primarily through its role as a tracer molecule. When introduced into biological systems, it follows the same metabolic pathways as natural erythritol. The carbon-13 isotope allows researchers to track its movement and transformation within the system using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry . This helps in understanding the molecular targets and pathways involved in erythritol metabolism.
Comparison with Similar Compounds
Similar Compounds
Erythritol: The non-labeled version of erythritol, used as a low-calorie sweetener.
Xylitol: Another sugar alcohol with similar properties but different metabolic pathways.
Sorbitol: A six-carbon sugar alcohol used as a sweetener and in medical applications.
Uniqueness
Erythritol-13C4 is unique due to its isotopic labeling, which makes it invaluable for research applications. Unlike its non-labeled counterparts, this compound provides detailed insights into metabolic processes and pathways, making it a powerful tool in scientific studies .
Properties
Molecular Formula |
C4H10O4 |
|---|---|
Molecular Weight |
126.09 g/mol |
IUPAC Name |
(1,2,3,4-13C4)butane-1,2,3,4-tetrol |
InChI |
InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/i1+1,2+1,3+1,4+1 |
InChI Key |
UNXHWFMMPAWVPI-JCDJMFQYSA-N |
Isomeric SMILES |
[13CH2]([13CH]([13CH]([13CH2]O)O)O)O |
Canonical SMILES |
C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


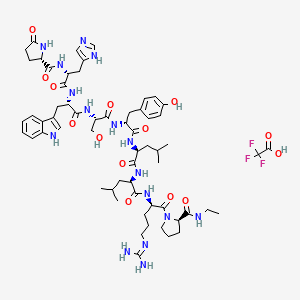
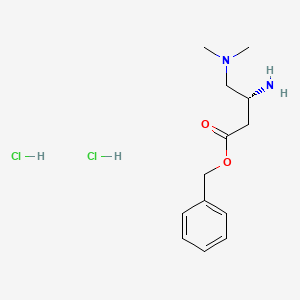

![(I2,3S)-23-Des(methoxyimino)-23-[(methylsulfanyl)methoxy]moxidectin O-TBS](/img/structure/B13846048.png)
![lithium;(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(2R,3S,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl] phosphate](/img/structure/B13846061.png)
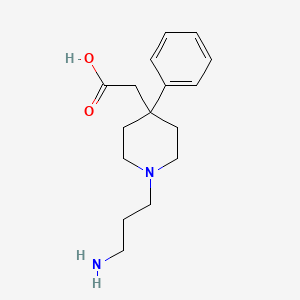
![N4,N4'-Bis(2,6-dichlorophenyl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13846066.png)
